![molecular formula C14H16N6O B4971891 N,N-dimethyl-N'-(3-methylbenzyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4971891.png)
N,N-dimethyl-N'-(3-methylbenzyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-N'-(3-methylbenzyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine (DMB-OP) is a compound that has gained attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains an oxadiazole ring and a pyrazine ring. DMB-OP has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments. In
Mecanismo De Acción
N,N-dimethyl-N'-(3-methylbenzyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine has been shown to act as a potent inhibitor of nitric oxide synthase (NOS). NOS is an enzyme that catalyzes the production of nitric oxide (NO), a signaling molecule that plays a role in the regulation of neuronal activity, cardiovascular function, and immune response. This compound inhibits NOS by binding to the heme group of the enzyme, which is required for its activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including vasodilation, inhibition of cancer cell growth, and neuroprotection. This compound has also been shown to improve endothelial function and to reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-dimethyl-N'-(3-methylbenzyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine has several advantages for use in laboratory experiments. It is a potent inhibitor of NOS and has been shown to have a high degree of selectivity for the neuronal isoform of the enzyme. This compound has also been shown to have good bioavailability and to cross the blood-brain barrier.
One limitation of this compound is its potential toxicity. This compound has been shown to have cytotoxic effects on some cell lines at high concentrations. Additionally, this compound has not been extensively studied in vivo, and its potential side effects are not fully understood.
Direcciones Futuras
There are several future directions for the study of N,N-dimethyl-N'-(3-methylbenzyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine. One area of research is the development of this compound analogs with improved selectivity and potency. Another area of research is the study of this compound in vivo to better understand its potential side effects and toxicity. Additionally, this compound has potential applications in the treatment of various diseases, including neurodegenerative diseases, cancer, and cardiovascular disease, and further research is needed to explore these applications.
Métodos De Síntesis
N,N-dimethyl-N'-(3-methylbenzyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine has been synthesized through various methods, including the reaction of 3-methylbenzylamine with 5,6-diaminouracil and subsequent cyclization with glyoxal in the presence of acetic acid. Another method involves the reaction of 3-methylbenzylamine with 5,6-dichlorouracil, followed by cyclization with hydrazine hydrate in the presence of sodium acetate. Both methods have been reported to yield this compound in good yields.
Aplicaciones Científicas De Investigación
N,N-dimethyl-N'-(3-methylbenzyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine has been studied for its potential applications in various fields, including neuroscience, cancer research, and cardiovascular research. In neuroscience, this compound has been shown to act as a potent inhibitor of nitric oxide synthase, which is involved in the regulation of neuronal activity. This compound has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases.
In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer and lung cancer. This compound has also been studied for its potential use as a radiosensitizer in the treatment of cancer.
In cardiovascular research, this compound has been shown to have vasodilatory effects and to improve endothelial function. This compound has also been studied for its potential use as a treatment for hypertension and other cardiovascular diseases.
Propiedades
IUPAC Name |
5-N,5-N-dimethyl-6-N-[(3-methylphenyl)methyl]-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O/c1-9-5-4-6-10(7-9)8-15-13-14(20(2)3)17-12-11(16-13)18-21-19-12/h4-7H,8H2,1-3H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQLLGLFPYBDTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC2=NC3=NON=C3N=C2N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

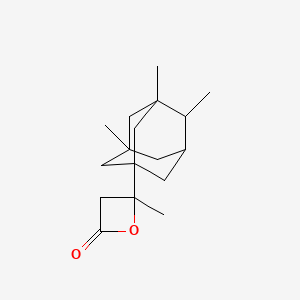
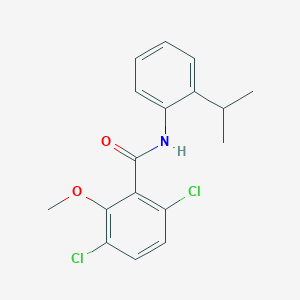
![3,4-dimethoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B4971834.png)
![5-(3-phenoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4971838.png)
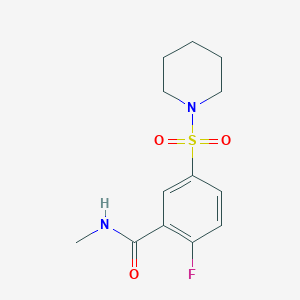
![6-chloro-3-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B4971851.png)
![1-[(4-methoxy-3-nitrophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B4971856.png)
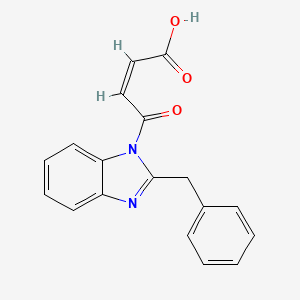
![4-fluoro-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B4971875.png)
![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(tert-butyl)glycinamide](/img/structure/B4971882.png)
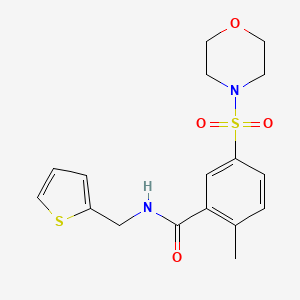
![2-[(2-chlorobenzoyl)amino]-N-(2-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4971896.png)
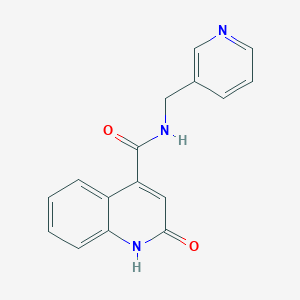
![2-[2-(4-bromophenyl)-2-oxoethyl]isoquinolinium bromide](/img/structure/B4971907.png)